

Application Notes and Protocols for Cell Culture Media Preparation with D-Galactose

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Compound of Interest

Compound Name: *D-Galactose-d*

Cat. No.: B583695

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These application notes provide detailed protocols and supporting data for the utilization of D-Galactose in cell culture media. D-Galactose serves as a versatile tool for various research applications, including its use as an alternative energy source to glucose, a potent inducer of cellular senescence to model aging, and a modulator of protein glycosylation.

D-Galactose as an Alternative Energy Source

Replacing glucose with D-Galactose in cell culture media can alter cellular metabolism, forcing cells to rely more on oxidative phosphorylation for energy production. This metabolic shift can be advantageous for studies on mitochondrial function and for reducing lactate accumulation in high-density cultures.

Protocol: Replacing Glucose with D-Galactose in Cell Culture Medium

This protocol is adapted for general mammalian cell culture. Optimization for specific cell lines may be required.

Materials:

- Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

- D-Galactose powder (cell culture grade)
- Sterile, deionized water or PBS
- Sterile filter (0.22 μm)
- Standard cell culture supplements (e.g., Fetal Bovine Serum (FBS), Penicillin-Streptomycin)

Procedure:

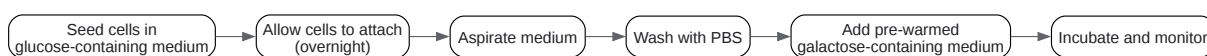
- Prepare D-Galactose Stock Solution:
 - Dissolve D-Galactose powder in sterile water or PBS to create a 1 M stock solution (180.16 g/L).
 - Sterile-filter the stock solution using a 0.22 μm filter.
 - Aseptically aliquot the stock solution and store at -20°C for long-term use. Thawed aliquots can be stored at 4°C for up to one month.
- Prepare Galactose-Containing Medium:
 - Thaw the D-Galactose stock solution.
 - To a bottle of glucose-free basal medium, add the D-Galactose stock solution to the desired final concentration (typically 5-10 mM). For example, to prepare 500 mL of medium with 10 mM D-Galactose, add 5 mL of the 1 M stock solution.
 - Add other required supplements such as FBS and antibiotics.
 - Store the complete galactose-containing medium at 4°C .
- Cell Culture:
 - For adherent cells, seed and allow them to attach overnight in their standard glucose-containing medium.

- The following day, aspirate the glucose-containing medium, wash the cells once with sterile PBS, and replace it with the pre-warmed galactose-containing medium.
- Monitor cell growth and morphology. Note that some cell lines may exhibit a slower proliferation rate in galactose-based media.[1]

Quantitative Data Summary: D-Galactose as an Energy Source

Cell Line	D-Galactose Concentration	Observation	Reference
HepG2	10 mM	Increased reliance on mitochondrial oxidative phosphorylation.	[1]
C2C12	1 g/L (~5.5 mM)	Slower growth compared to glucose-containing media.	[2]
CHO	Varied (up to 100% glucose replacement)	At 40% glucose replacement, Fc fusion protein titer and sialic acid content were enhanced.	[3]

Experimental Workflow: Glucose to Galactose Media Switch



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Caption: Workflow for switching cells from glucose to galactose medium.

D-Galactose for Induction of Cellular Senescence

D-Galactose is widely used to induce a state of premature cellular senescence in various cell types, providing a valuable in vitro model for studying aging-related diseases and testing anti-aging compounds.^{[3][4][5][6]} High concentrations of D-Galactose lead to oxidative stress and the accumulation of advanced glycation end products (AGEs), triggering the senescence program.^[4]

Protocol: Induction of Senescence with D-Galactose

This protocol provides a general framework. Optimal D-Galactose concentration and incubation time should be determined empirically for each cell type.

Materials:

- Complete cell culture medium
- D-Galactose stock solution (1 M, sterile-filtered)
- Cell line of interest
- Reagents for senescence-associated β -galactosidase (SA- β -Gal) staining
- Reagents for immunofluorescence or western blotting (e.g., antibodies against p53, p21, Lamin B1)

Procedure:

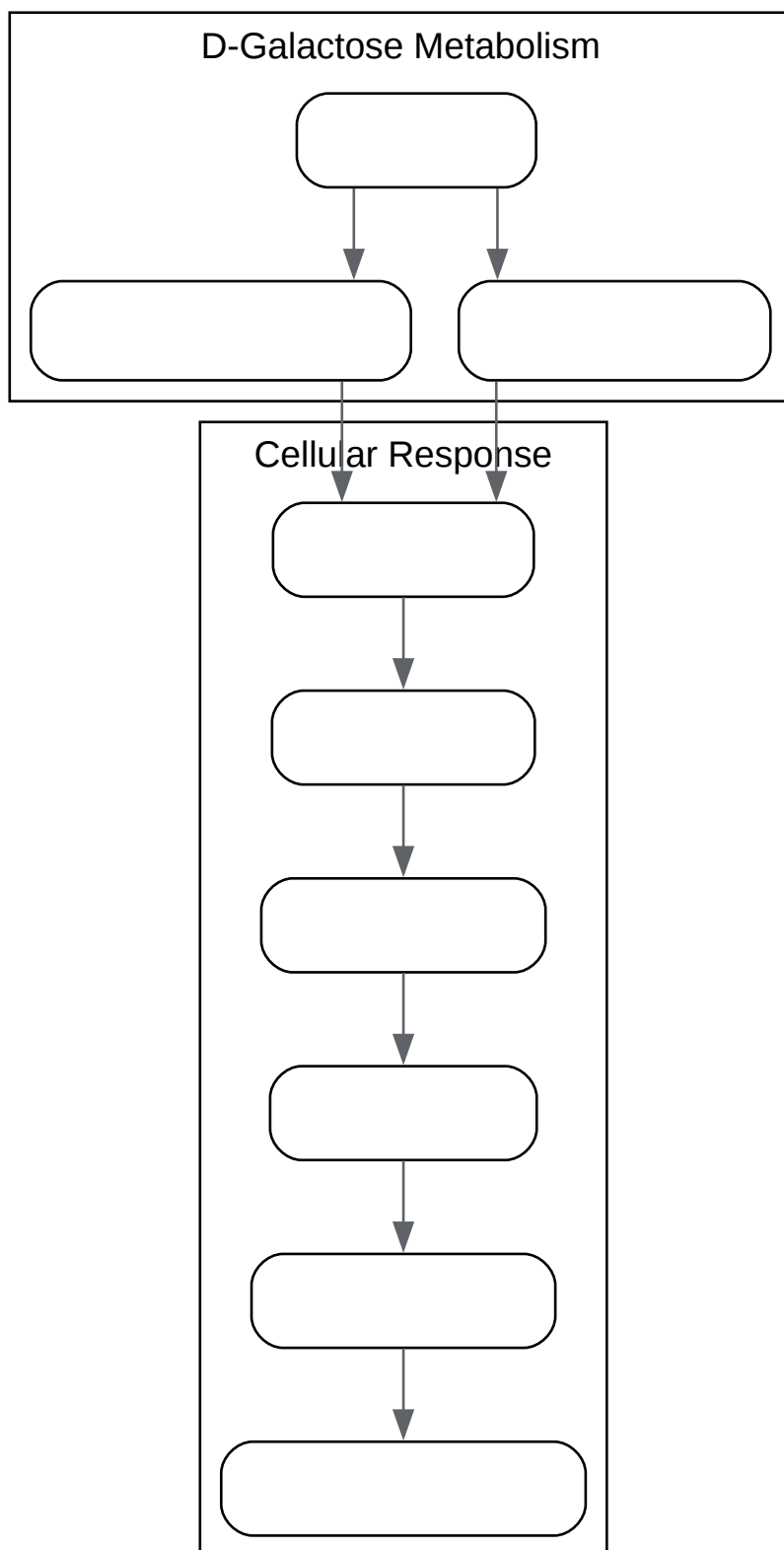
- Cell Seeding:
 - Seed cells at a low to moderate density to allow for multiple population doublings before senescence onset.
- D-Galactose Treatment:
 - The day after seeding, replace the medium with fresh complete medium containing the desired concentration of D-Galactose. Concentrations typically range from 10 mM to over 200 mM.

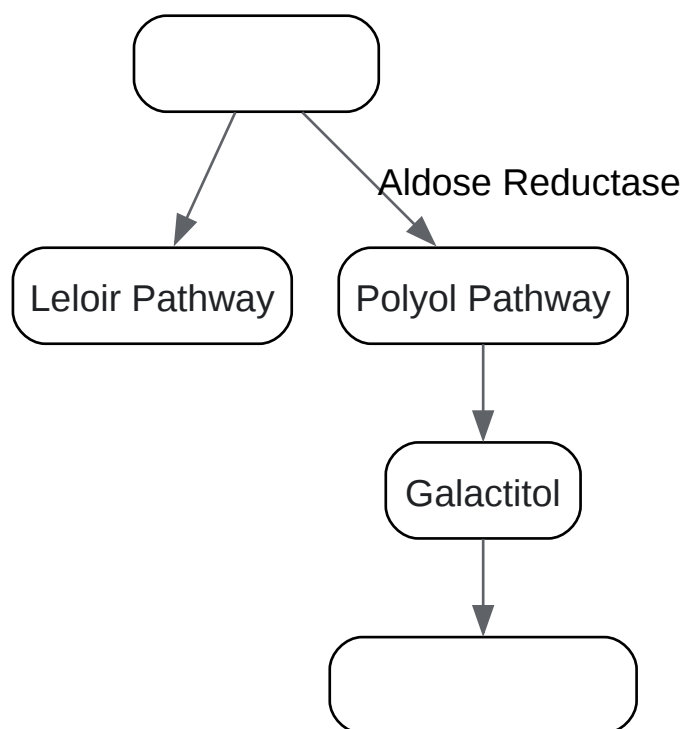
- Culture the cells for an extended period, typically from 48 hours to several days, replacing the D-Galactose-containing medium every 2-3 days.
- Assessment of Senescence:
 - Morphology: Observe cells for typical senescent morphology, including an enlarged and flattened appearance.
 - SA- β -Gal Staining: Perform SA- β -Gal staining, a widely used biomarker for senescent cells.
 - Proliferation Markers: Assess the loss of proliferative capacity by staining for markers such as Ki67 or performing a BrdU incorporation assay.[\[5\]](#)[\[7\]](#)
 - Senescence-Associated Markers: Analyze the expression of key senescence markers like p53, p21, and the loss of Lamin B1 by western blotting or immunofluorescence.[\[5\]](#)

Quantitative Data Summary: D-Galactose-Induced Senescence

Cell Type	D-Galactose Concentration	Incubation Time	Key Senescence Markers Observed	Reference
Intestinal Epithelial Cells (IEC-6)	200 mM	48 hours	Increased SA- β -Gal staining, decreased cell viability.	[4]
Glioblastoma (C6, U87MG)	222 mM	7-9 days	Increased SA- β -Gal, increased p53, decreased Lamin B1, decreased Ki67.	[5]
Astrocytes (CRT)	50 g/L (~277 mM)	5 days	Increased SA- β -Gal staining, flattened morphology.	[3]
Neural Stem Cells (NSCs)	10-20 μ M	24 hours	Increased SA- β -Gal, decreased BrdU incorporation.	[7][8][9]
Human Kidney Cells (HK-2)	300 mM	120 hours	Decreased PCNA and Klotho expression.	[6]

Signaling Pathway: D-Galactose-Induced Cellular Senescence





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